ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate is a synthetic compound with a molecular formula of C19H19N3O3S and a molecular weight of 369.44 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with ethyl 3-amino-1H-indole-2-carboxylate under suitable conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
The uniqueness of ethyl 3-{[(2-methoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(23)17-16(12-8-4-5-9-13(12)20-17)22-19(26)21-14-10-6-7-11-15(14)24-2/h4-11,20H,3H2,1-2H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNAOXFBYXBWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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